2-(Fluoromethyl)benzoic acid

Lipophilicity Drug Design ADME

2-(Fluoromethyl)benzoic acid (FMBA) is a strategically fluorinated aromatic building block with a logP of 3.1—significantly higher than non-fluorinated analogs—making it ideal for CNS-targeted drug discovery where blood-brain barrier penetration is critical. Its ortho-fluoromethyl substitution pattern offers advantages in metabolic stability and membrane permeability over 3- or 4-isomers. Applications include medicinal chemistry, PET tracer development, and agrochemical R&D. Choose 98% purity FMBA for reproducible results in your next synthesis.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 1378842-38-6
Cat. No. B3236929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)benzoic acid
CAS1378842-38-6
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CF)C(=O)O
InChIInChI=1S/C8H7FO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyODZRWXLKQLEWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)benzoic acid (CAS 1378842-38-6): Properties and Procurement Considerations


2-(Fluoromethyl)benzoic acid (FMBA) is a fluorinated aromatic carboxylic acid with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol. It is a derivative of benzoic acid characterized by a fluoromethyl (-CH2F) group at the ortho position . The presence of the fluorine atom imparts distinct physicochemical properties, including increased lipophilicity and altered electronic characteristics, which differentiate it from non-fluorinated and isomeric analogs. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, particularly where modulation of metabolic stability and membrane permeability is critical [1].

2-(Fluoromethyl)benzoic acid: Why Isomeric and Non-Fluorinated Analogs Cannot Be Interchanged


In synthetic chemistry and drug discovery, the precise position and nature of substituents on the aromatic ring critically influence a compound's physicochemical and biological profile. Simple substitution of 2-(Fluoromethyl)benzoic acid with its 3- or 4-isomers, or with non-fluorinated analogs like 2-methylbenzoic acid, can lead to significant differences in lipophilicity, metabolic fate, and receptor binding . These variations directly impact critical drug development parameters such as membrane permeability, oral bioavailability, and target engagement. Therefore, selecting the specific isomer and fluorination pattern is essential for achieving the desired experimental outcomes and cannot be assumed based on class-level similarities .

Quantitative Differentiation of 2-(Fluoromethyl)benzoic acid from Key Analogs


Enhanced Lipophilicity Drives Membrane Permeability and Metabolic Profile

The introduction of a fluoromethyl group at the ortho position of benzoic acid substantially increases its lipophilicity compared to non-fluorinated analogs and even the corresponding trifluoromethyl derivative. 2-(Fluoromethyl)benzoic acid has a calculated logP of 3.1 [1], which is >60% higher than 2-methylbenzoic acid (logP 1.9–2.5) [2] and more than double that of 2-fluorobenzoic acid (logP 1.5) . Interestingly, it also surpasses the lipophilicity of 2-(trifluoromethyl)benzoic acid (logP 2.4–2.9) [3]. This elevated logP value is a strong predictor of improved membrane permeability, potentially enhancing oral bioavailability and central nervous system penetration in drug candidates.

Lipophilicity Drug Design ADME

Isomeric Lipophilicity Profile: Ortho-Substitution Confers Unique Partitioning

The position of the fluoromethyl group on the benzoic acid ring significantly modulates its physicochemical properties. Among the three isomers, the ortho-substituted 2-(Fluoromethyl)benzoic acid exhibits the highest calculated logP (3.1) [1], followed by the para-isomer (2.36) and the meta-isomer (1.85) . This trend demonstrates a clear positional effect, where the proximity of the lipophilic fluoromethyl group to the carboxylic acid moiety in the ortho position enhances overall lipophilicity to a greater extent than substitution at the meta or para positions.

Isomer Comparison Physicochemical Properties Lipophilicity

Predicted Metabolic Fate Divergence from Non-Fluorinated and Heavily Fluorinated Analogs

The metabolic fate of substituted benzoic acids in vivo is closely linked to their physicochemical properties, particularly lipophilicity and electronic effects. A comprehensive structure-metabolism study in rats demonstrated that benzoic acid derivatives with intermediate lipophilicity (e.g., fluorobenzoic acids and methylbenzoic acids) predominantly undergo glycine conjugation, whereas those with higher lipophilicity (e.g., trifluoromethylbenzoic acids) primarily form ester glucuronides [1]. 2-(Fluoromethyl)benzoic acid, with its calculated logP of 3.1, falls between these two classes, suggesting a potentially unique metabolic profile that balances phase II conjugation pathways. This contrasts with the predictable metabolism of 2-methylbenzoic acid (logP ~2.0, primarily glycine conjugation) and 2-(trifluoromethyl)benzoic acid (logP ~2.7, predominantly glucuronidation).

Drug Metabolism ADME Fluorine Chemistry

Validated Utility as a Building Block in High-Contrast PET Tracer Development

Fluoromethyl-substituted benzoic acids have been successfully employed as key intermediates in the synthesis of fluorine-18 labeled radiopharmaceuticals. In a comparative study of 5-HT1A antagonists, the derivative incorporating 4-(fluoromethyl)benzoic acid ([18F]FMeB) demonstrated specific binding ratios comparable to the reference carbon-11 labeled compound ([carbonyl-11C]WAY 100635) and superior contrast to analogs containing 4-fluorobenzoic acid ([18F]FB) or 4-fluoro-3-methylbenzoic acid ([18F]MeFB) . While direct data for the 2-isomer are not available, this class-level evidence validates the fluoromethylbenzoic acid scaffold as a productive platform for developing imaging agents with favorable pharmacokinetic and binding properties.

Radiopharmaceuticals PET Imaging Medicinal Chemistry

Optimal Research and Procurement Applications for 2-(Fluoromethyl)benzoic acid


Design of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Given its significantly higher logP (3.1) compared to non-fluorinated and isomeric analogs, 2-(Fluoromethyl)benzoic acid is an optimal choice for medicinal chemists designing small molecules intended for central nervous system (CNS) targets. Its elevated lipophilicity predicts improved blood-brain barrier permeability, a critical factor for CNS drug efficacy. [1]

Synthesis of Novel Radiopharmaceuticals and Fluorine-18 PET Tracers

The validated utility of fluoromethylbenzoic acids as intermediates in the development of high-contrast PET tracers positions 2-(Fluoromethyl)benzoic acid as a valuable building block for radiochemistry laboratories. Its ortho-substitution pattern may offer distinct advantages in tracer design by influencing metabolic stability and target binding.

Lead Optimization Programs Seeking Balanced Phase II Metabolism

For drug discovery projects where achieving a balanced metabolic profile is crucial to avoid rapid clearance or toxic metabolite formation, 2-(Fluoromethyl)benzoic acid presents a strategic alternative to both non-fluorinated (e.g., 2-methylbenzoic acid) and heavily fluorinated (e.g., 2-(trifluoromethyl)benzoic acid) building blocks. Its predicted intermediate metabolism may offer a more favorable ADME profile. [2]

Agrochemical Intermediate Requiring Environmental Stability

Fluorinated benzoic acids are known for their enhanced resistance to environmental degradation, a property leveraged in agrochemical design. 2-(Fluoromethyl)benzoic acid can serve as a precursor for developing new herbicides or fungicides where improved stability and bioavailability are desired. [2]

Quote Request

Request a Quote for 2-(Fluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.